molecular formula C27H23FN4O4S B2502550 N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892380-40-4

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2502550
CAS No.: 892380-40-4
M. Wt: 518.56
InChI Key: WJXHSQOJNDHMRC-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a nitrogenous heterocyclic molecule featuring a complex tricyclic core system. Its structure includes a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaen scaffold substituted with a hydroxymethyl group, a 2-methoxyphenyl ring, and a methyl group. The acetamide side chain is linked to a 4-fluorophenyl moiety via a sulfanyl bridge.

Crystallographic refinement of such molecules often employs programs like SHELXL, which is widely used for small-molecule structural determination . The presence of fluorine and methoxy substituents may enhance metabolic stability and modulate electronic properties, respectively, which are critical in medicinal chemistry optimization .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-5-3-4-6-22(19)35-2)32-27(21)37-14-23(34)30-18-9-7-17(28)8-10-18/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXHSQOJNDHMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the fluorophenyl, hydroxymethyl, and methoxyphenyl groups through various substitution and addition reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the triazatricyclo structure or other functional groups.

    Substitution: Halogenated derivatives can be used to introduce new functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid or aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

The compound N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies where available.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A derivative of this compound was shown to inhibit the growth and invasion of breast cancer cells by blocking Notch-Akt signaling pathways . This highlights the potential for similar compounds to be developed as effective cancer treatments.

Targeting Specific Pathways

The compound's structure suggests it may interact with various biological targets:

  • Notch Signaling Pathway : The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Drug Development

The complexity of the compound's structure makes it a candidate for further modification and optimization in drug development:

  • Molecular Modifications : Researchers can explore modifications to enhance its efficacy and reduce toxicity. This is crucial for developing new therapeutics that target resistant cancer forms.

Mechanistic Studies

Understanding the mechanisms of action of such compounds is vital:

  • Oxidative Stress Induction : The ability of related compounds to induce oxidative stress could be leveraged in cancer therapy .

Case Study 1: Breast Cancer Treatment

A study focusing on a derivative demonstrated its ability to induce apoptosis in breast cancer cells through oxidative stress mechanisms while suppressing critical signaling pathways . This underlines the therapeutic potential of similar compounds in oncology.

Case Study 2: Synthesis and Evaluation

Research into the synthesis of derivatives of N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl...} has shown promising results in terms of biological activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific signaling cascades, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Core Structure Variations

The closest structural analog is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:

  • Substituent Position: The target compound has a 2-methoxyphenyl group, while the analog features a 4-methoxyphenyl substituent.
  • Acetamide Side Chain : The target compound’s 4-fluorophenyl group contrasts with the analog’s 2-methylphenyl . Fluorine’s electronegativity enhances polarity and metabolic stability, whereas the methyl group increases lipophilicity .

Computational Similarity Assessment

Compound similarity is often evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients (). For example:

  • Tricyclic Core vs. Tetracyclic Core : The target compound’s tricyclic system would yield lower Tanimoto similarity with ’s tetracyclic analog due to core divergence, despite shared substituents.
  • Substituent Effects : A Morgan fingerprint analysis would highlight electronic differences between 2-methoxy (target) and 4-methoxy () groups, affecting predicted bioactivity .

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Tricyclo[8.4.0.03,8] 2-methoxyphenyl, 4-fluorophenyl ~550 (estimated) High rigidity, potential kinase binding -
Analog Tricyclo[8.4.0.03,8] 4-methoxyphenyl, 2-methylphenyl ~550 (estimated) Improved π-stacking, higher lipophilicity
N-cyclohexyl-2-(4-fluorophenyl)-...acetamide Linear acetamide 4-fluorophenyl, cyclohexyl 334.206 High solubility, synthetic accessibility (81% yield)
Compound Tetracyclic 4-fluorophenyl, trioxa-azatetracyclic ~500 (estimated) Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : Multicomponent reactions () could streamline the target compound’s synthesis, though its tricyclic core may require specialized conditions.
  • Activity Cliffs: Minor substituent changes (e.g., 2- vs. 4-methoxy) may drastically alter bioactivity, underscoring the need for precise SAR studies .
  • Crystallography : SHELXL-refined structures () would provide atomic-level insights into the target compound’s conformation, guiding further optimization.

Biological Activity

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a unique triazatricyclo framework and various functional groups that contribute to its biological activity. Its molecular weight is approximately 408.4 g/mol with specific computed properties such as XLogP3-AA of 2.7, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

PropertyValue
Molecular Weight408.4 g/mol
XLogP3-AA2.7
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Research indicates that compounds with similar structures often exhibit potent antibacterial and antiviral activities by inhibiting key enzymes or receptors involved in cellular processes.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound demonstrate significant antibacterial potency against a range of Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin and streptomycin .

Antiviral Activity

In addition to antibacterial properties, compounds in this class have also been investigated for their antiviral potential. A review highlighted that non-nucleoside structured compounds exhibit antiviral activity by targeting viral fusion processes or inhibiting viral replication mechanisms . The specific interactions at the molecular level remain an area of active research.

Study 1: Antibacterial Efficacy

In a comparative study involving various derivatives of similar compounds, the antibacterial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, indicating a potential for developing new antibacterial agents from this chemical class .

Study 2: Antiviral Mechanisms

A study focused on the antiviral mechanisms of structurally related compounds demonstrated their effectiveness against respiratory syncytial virus (RSV). The mechanism involved the inhibition of viral fusion with host cell membranes, showcasing the therapeutic potential for respiratory infections .

Table 2: Summary of Biological Activities

Activity TypeTarget Pathogen/ProcessMIC/Effectiveness
AntibacterialStaphylococcus aureusMIC < 0.01 μg/mL
AntiviralRespiratory Syncytial VirusInhibition of fusion

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